Mepenzolate is derived from piperidine, a common nitrogen-containing heterocyclic compound. It belongs to the class of quaternary ammonium compounds and is categorized under anticholinergic agents. Its pharmacological classification includes bronchodilators and anti-inflammatory agents, making it relevant in respiratory therapy.
The synthesis of mepenzolate involves several chemical reactions. A prominent method includes the esterification of benzilic acid with 1-methyl-3-piperidinol. The general procedure consists of the following steps:
This method allows for the production of both enantiomers of mepenzolate, which can be analyzed through techniques such as high-performance liquid chromatography (HPLC) for their biological activity .
Mepenzolate has a complex molecular structure characterized by its piperidinium core and diphenylacetate moiety. The molecular formula is C₁₈H₂₃BrN₂O₃, and it has a molar mass of approximately 372.29 g/mol. The compound features an asymmetric carbon atom, allowing for two enantiomers: (R)-mepenzolate and (S)-mepenzolate.
The structural representation can be summarized as follows:
Mepenzolate participates in various chemical reactions typical for quaternary ammonium compounds. Key reactions include:
These reactions are critical for modifying mepenzolate to improve its efficacy or reduce side effects .
Mepenzolate exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors (mAChRs). This action leads to:
Research indicates that mepenzolate also modulates inflammatory pathways by influencing nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, thereby exhibiting anti-inflammatory effects .
Mepenzolate exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods in pharmaceutical applications .
Mepenzolate is primarily used in clinical settings for:
Additionally, ongoing research aims to evaluate the efficacy of mepenzolate derivatives in enhancing its therapeutic profile while minimizing side effects .
Mepenzolate bromide (C₂₁H₂₆BrNO₃) was developed in the mid-20th century amid efforts to synthesize anticholinergic agents with improved gastrointestinal selectivity. Its synthesis involved the esterification of benzilic acid with 1-methyl-3-piperidinol, followed by quaternization with methyl bromide, yielding a diphenylacetic acid ester with a charged piperidinium ring [7] [8]. Marketed under brand names such as Cantil (U.S.), Trancolon (Japan), and Cluyer (Argentina), it gained initial approval as an adjunctive therapy for peptic ulcer disease in the 1950s–1960s [2] [9]. Unlike tertiary amine anticholinergics (e.g., atropine), mepenzolate’s quaternary ammonium structure was engineered to limit central nervous system (CNS) penetration, aiming to reduce neuropsychiatric side effects while maintaining peripheral antimuscarinic activity [3] [5]. By the late 20th century, its clinical use declined significantly due to the advent of more effective antiulcer agents like H₂-receptor antagonists and proton pump inhibitors, leading to its eventual withdrawal in many markets [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: